![molecular formula C9H10F4N2 B13036249 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13036249.png)
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of fluorine atoms and an ethane-1,2-diamine moiety. The trifluoromethyl group and the fluoro substituent on the phenyl ring contribute to its unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild conditions . The process involves the use of boron reagents and palladium catalysts to couple the fluoro-substituted phenyl ring with the ethane-1,2-diamine moiety. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of specific solvents .
Analyse Des Réactions Chimiques
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can be compared with other fluorinated compounds such as:
4-Fluoro-1,2-phenylenediamine: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group but differs in functional groups, leading to distinct applications and reactivity.
The presence of both fluoro and trifluoromethyl groups in this compound makes it unique, providing a balance of stability and reactivity that is advantageous in various applications .
Propriétés
Formule moléculaire |
C9H10F4N2 |
|---|---|
Poids moléculaire |
222.18 g/mol |
Nom IUPAC |
1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3,8H,4,14-15H2 |
Clé InChI |
GGOORWITWKRVOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(CN)N)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


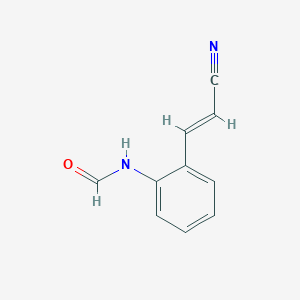
![(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13036180.png)
![7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036186.png)
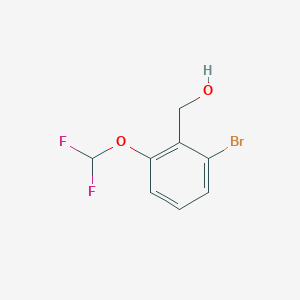
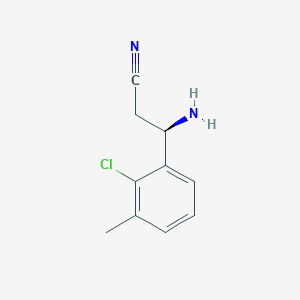
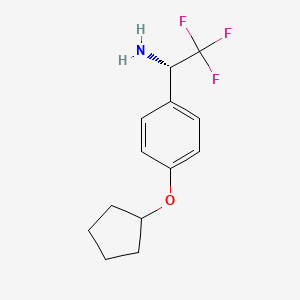
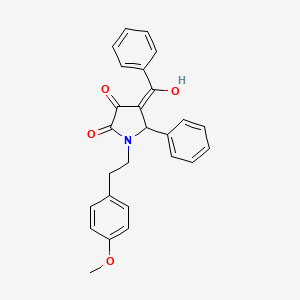
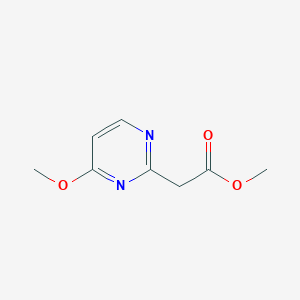
![Ethyl 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13036214.png)

![(9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13036226.png)
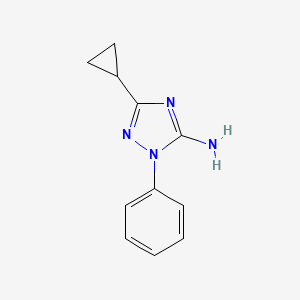
![6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[1,5-c]pyrimidine-2-carboxylic acid](/img/structure/B13036230.png)
![(1S,3S,4S)-2-((2-Naphthoyl)-L-valyl)-4-hydroxy-N-((3S)-2-hydroxy-5-oxotetrahydrofuran-3-YL)-2-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B13036233.png)
